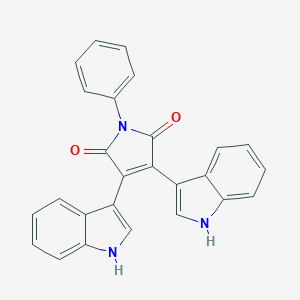

2,3-bis(1H-indol-3-yl)N-phenylmaleimide

Descripción

Propiedades

Número CAS |

137130-05-3 |

|---|---|

Fórmula molecular |

C26H17N3O2 |

Peso molecular |

403.4 g/mol |

Nombre IUPAC |

3,4-bis(1H-indol-3-yl)-1-phenylpyrrole-2,5-dione |

InChI |

InChI=1S/C26H17N3O2/c30-25-23(19-14-27-21-12-6-4-10-17(19)21)24(20-15-28-22-13-7-5-11-18(20)22)26(31)29(25)16-8-2-1-3-9-16/h1-15,27-28H |

Clave InChI |

SDDXXRODNCCPAQ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

SMILES canónico |

C1=CC=C(C=C1)N2C(=O)C(=C(C2=O)C3=CNC4=CC=CC=C43)C5=CNC6=CC=CC=C65 |

Sinónimos |

3,4-BIS-(1H-INDOL-3-YL)-1-PHENYL-PYRROLE-2,5-DIONE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Table 1: Structural and Functional Comparison of Bisindolylmaleimide Derivatives

Physicochemical and Electronic Properties

- Solubility : N-Methyl and N-phenyl derivatives are generally less water-soluble than their carboxylated analogs, necessitating formulation adjustments for biological assays .

Métodos De Preparación

Reaction Design and Precursor Synthesis

The Grignard approach, pioneered by Steglich et al., involves substituting halogenated maleimides with indole nucleophiles. For 2,3-bis(1H-indol-3-yl)N-phenylmaleimide, the synthesis begins with N-phenyl-2,3-dibromomaleimide (1 ), prepared via bromination of N-phenylmaleic anhydride followed by cyclization. Reacting 1 with two equivalents of indolyl magnesium iodide (2 ) in toluene/THF (5:1:1) at 0–25°C yields the bisindolyl product (3 ) (Fig. 1A). Solvent polarity critically influences substitution: toluene promotes bis-substitution (72% yield), while THF favors mono-adducts.

Optimization and Scalability

Key improvements include using 2.1–3 mol equivalents of Grignard reagent to drive complete substitution and adding aqueous NH₄Cl to simplify workup. Scaling this reaction to 770 g of 1 achieved a 72% yield of 3 , demonstrating industrial viability. However, the method requires stringent anhydrous conditions and generates stoichiometric magnesium byproducts.

Perkin Condensation and Maleimide Ring Formation

Maleic Anhydride Intermediate Synthesis

Davis et al.’s Perkin condensation constructs the maleic anhydride core from indole derivatives. Treating indole-3-glyoxylic acid (4 ) with oxalyl chloride forms 2-(1H-indol-3-yl)-2-oxoacetyl chloride (5 ), which reacts with 2-(1H-indol-3-yl)acetic acid (6 ) in triethylamine to yield 2,3-bis(1H-indol-3-yl)maleic anhydride (7 ) (Fig. 1B). Cyclization of 7 with aniline in acetic anhydride and Ni(OAc)₂·4H₂O (0.2 mol%) produces 3 via N-phenylmaleamic acid (8 ).

Yield Enhancement Strategies

Faul et al. improved yields (36% → 85%) by substituting 6 with acetamide derivatives and using KOtBu in THF. Protecting indole nitrogens with Boc groups minimizes side reactions but complicates deprotection.

Suzuki-Miyaura Cross-Coupling

Triflate Intermediate Preparation

Neel et al. demonstrated Suzuki coupling for unsymmetrical BIMs. N-Phenylmaleimide-2,3-ditriflate (9 ), synthesized from N-phenylmaleamide (10 ) and Tf₂O, couples with 1H-indol-3-ylboronic acid (11 ) under Pd(PPh₃)₄ catalysis (Fig. 1C). Sequential couplings at 80°C in dioxane/H₂O (3:1) afford 3 in 55% yield.

Regioselectivity and Limitations

While Pd catalysts enable precise indole placement, steric hindrance from the phenyl group reduces reactivity at C-3. Microwave-assisted heating (120°C, 20 min) improves conversion but risks maleimide ring degradation.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison for this compound Synthesis

Mechanistic Insights and Side Reactions

Competing Pathways in Grignard Reactions

In polar solvents (THF), mono-substitution dominates due to stabilized Mg intermediates, whereas toluene’s low polarity favors bis-adducts via rapid second substitution. Residual HMPA (hexamethylphosphoramide) enhances Grignard reactivity but poses toxicity concerns.

Maleimide Ring Stability

Cyclization of 8 using acetic anhydride/Ni(OAc)₂ (per US3839358A) prevents maleic anhydride reversion. Excess Ac₂O (2.1–3 eq) ensures complete dehydration, while <1 eq Ni²⁺ minimizes nickel contamination.

Industrial and Environmental Considerations

The Grignard method’s scalability suits bulk production, but Mg waste necessitates recycling protocols. The Perkin route, though lower-yielding, uses benign solvents (acetone) and avoids heavy metals. Life-cycle assessments favor Suzuki coupling for small-scale, high-purity batches despite Pd costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.